ethyl (2E)-2-methylpenta-2,4-dienoate
CAS No.: 75088-96-9
Cat. No.: VC5229604
Molecular Formula: C8H12O2
Molecular Weight: 140.182
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75088-96-9 |
|---|---|
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.182 |
| IUPAC Name | ethyl (2E)-2-methylpenta-2,4-dienoate |
| Standard InChI | InChI=1S/C8H12O2/c1-4-6-7(3)8(9)10-5-2/h4,6H,1,5H2,2-3H3/b7-6+ |
| Standard InChI Key | RAGCEPJTMUOFDX-VOTSOKGWSA-N |
| SMILES | CCOC(=O)C(=CC=C)C |
Introduction
Structural and Nomenclature Overview
Ethyl (2E)-2-methylpenta-2,4-dienoate belongs to the ester family, with an ethyl group attached to the carbonyl oxygen and a methyl group at the second carbon of the penta-2,4-dienoate chain. The (2E) designation indicates the trans configuration of the double bond between carbons 2 and 3. The IUPAC name, ethyl (2E)-2-methylpenta-2,4-dienoate, precisely describes its stereochemistry and substitution pattern.
Key Structural Features:
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Double bond positions: Non-conjugated dienes at C2–C3 and C4–C5.
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Substituents: Methyl group at C2 and ethyl ester at C1.
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Stereochemistry: E-geometry at the C2–C3 double bond, confirmed by its InChIKey (
RAGCEPJTMUOFDX-VOTSOKGWSA-N).
Comparatively, methyl (2E)-2,4-pentadienoate (CAS No. 1515-75-9) shares a similar backbone but substitutes the ethyl ester with a methyl group, reducing its molecular weight to 112.128 g/mol . This structural variation impacts solubility and reactivity, as discussed in later sections.
Chemical and Physical Properties
The compound’s non-conjugated diene system and ester functional group dictate its chemical behavior. Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂O₂ | |
| Molecular Weight | 140.182 g/mol | |
| Boiling Point | Not reported | – |
| Solubility | Not available | |
| Density | Not reported | – |
Reactivity Profile:
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Electrophilic Addition: The isolated double bonds may undergo halogenation or hydrohalogenation, though less readily than conjugated dienes.
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Ester Hydrolysis: Susceptible to saponification under basic conditions or acid-catalyzed hydrolysis to yield 2-methylpenta-2,4-dienoic acid.
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Diels-Alder Reactivity: Unlike conjugated dienes, this compound cannot participate as a diene in Diels-Alder reactions due to the lack of orbital overlap between non-adjacent double bonds.
Applications in Research
Ethyl (2E)-2-methylpenta-2,4-dienoate is exclusively for research use, with potential applications in:
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Organic Synthesis: As a building block for synthesizing complex molecules with non-conjugated dienes.
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Material Science: Studying polymerization kinetics of unsaturated esters.
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Medicinal Chemistry: Investigating bioisosteric replacements for conjugated dienes in drug design.
Comparative Analysis with Related Esters
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| Ethyl (2E)-2-methylpenta-2,4-dienoate | C₈H₁₂O₂ | 140.182 | Non-conjugated diene |
| Methyl (2E)-2,4-pentadienoate | C₆H₈O₂ | 112.128 | Methyl ester, conjugated |
| Ethyl-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate | C₁₈H₂₄O₃ | 288.38 | Aromatic substitution |
The ethyl ester’s larger size and non-conjugated system reduce its polarity compared to methyl analogs, potentially altering solubility in organic solvents .
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